[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a chemical compound with the molecular formula C16H15BrN2O5 and a molecular weight of 395.2047 This compound is of interest due to its unique structure, which combines a dimethoxyphenyl group with a bromopyridine carboxylate moiety
Preparation Methods
The synthesis of [(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,5-dimethoxyaniline with a suitable reagent to form the dimethoxyphenyl intermediate.
Carbamoylation: The dimethoxyphenyl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Bromopyridine Carboxylation: The final step involves the reaction of the carbamoylated intermediate with 5-bromopyridine-3-carboxylic acid under suitable conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions may include amines or alcohols.
Scientific Research Applications
[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful for labeling and tracking biological molecules.
Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of [(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(2,5-dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
Heparinoids: These compounds have structures similar to heparin and are used in medical applications for their anticoagulant properties.
Triple Bond Compounds: Compounds with triple bonds, such as dehydrobenzoannulene, have unique structural and chemical properties that make them valuable in various applications.
The uniqueness of this compound lies in its combination of a dimethoxyphenyl group with a bromopyridine carboxylate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-22-12-3-4-14(23-2)13(6-12)19-15(20)9-24-16(21)10-5-11(17)8-18-7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIGLCJQNZTAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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